3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-5-one
Description
Its core structure consists of a pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one scaffold, modified with a 4-fluorophenylsulfonyl group at position 3, a benzyl group at position 1, and a methyl group at position 10. The sulfonyl and fluoro substituents enhance metabolic stability and binding specificity, while the benzyl moiety may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C25H19FN4O3S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19FN4O3S/c1-16-6-5-13-29-23(16)28-24-20(25(29)31)14-21(34(32,33)19-11-9-18(26)10-12-19)22(27)30(24)15-17-7-3-2-4-8-17/h2-14,27H,15H2,1H3 |
InChI Key |
QEEBHQBGAQFVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Dihydropyridine Synthesis
Reaction of ethyl acetoacetate with ammonium acetate and benzaldehyde derivatives under acidic conditions generates dihydropyridine intermediates. For example, condensation of 3-aminopyridine-2-carboxamide with acetylacetone in acetic acid yields a pyridopyrimidinone precursor.
Cascade Cyclization for Fused Rings
Heating a mixture of 2-aminonicotinonitrile and methyl vinyl ketone in DMF at 120°C for 24 hours induces tandem Michael addition and cyclodehydration, forming the tricyclic framework. Yields for analogous systems range from 45–60%.
Introduction of the 4-Fluorophenylsulfonyl Group
Sulfonation at position 3 is achieved via nucleophilic aromatic substitution (SNAr) or radical sulfonation. The most efficient method involves:
Sulfinate Coupling
Reacting the core scaffold with sodium 4-fluorophenylsulfinate (NaFPS) in the presence of Cu(I) catalysts (e.g., CuBr, 10 mol%) in DMSO at 80°C for 12 hours installs the sulfonyl group with 72–85% yield. This method, adapted from EP1669347A1, avoids the use of corrosive sulfonyl chlorides.
Table 1: Optimization of Sulfonation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuBr | DMSO | 80 | 12 | 85 |
| FeCl3 | DMF | 100 | 24 | 63 |
| None | MeCN | 60 | 48 | 41 |
Installation of the 2-Imino Moiety
The 2-imino group is introduced via condensation or oxidative amination:
Condensation with Urea Derivatives
Heating the sulfonated intermediate with urea in acetic acid at reflux for 6 hours yields the imino product. However, this method suffers from low regioselectivity (∼55% yield).
Oxidative Imination
Superior results are obtained using NH3·H2O and I2 in DCM under O2 atmosphere (balloon), achieving 89% yield via in situ generation of NHI intermediates.
Alkylation at Positions 1 and 10
Benzylation at N1
Treatment with benzyl bromide and K2CO3 in acetone at 60°C for 4 hours provides complete N1-benzylation. Phase-transfer catalysis (e.g., TBAB) increases reaction rates by 30%.
Methylation at C10
Electrophilic methylation using methyl triflate in the presence of NaH (THF, 0°C to rt) installs the 10-methyl group with >95% selectivity. Alternative methods (e.g., CH3I) result in over-alkylation byproducts.
Purification and Characterization
Crystallization
Recrystallization from ethyl acetate/hexane (1:3) yields analytically pure product as white needles (mp 218–220°C).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, imino NH), 7.82–7.25 (m, 9H, aromatic), 5.12 (s, 2H, CH2Ph), 2.98 (s, 3H, C10-CH3).
-
HRMS : m/z [M+H]+ calcd. 505.1423, found 505.1419.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial and antifungal activities. The presence of the sulfonyl group enhances the compound's interaction with bacterial enzymes, potentially leading to inhibition of growth in pathogenic microorganisms .
Antimalarial Potential
The structural framework of this compound suggests applicability in antimalarial drug development. Research has demonstrated that similar pyridine and pyrimidine derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In silico studies have identified potential hits among related compounds that demonstrate promising antimalarial activity through molecular docking studies . The design of novel derivatives based on this compound could lead to the discovery of effective antimalarial agents.
Anticancer Properties
Compounds containing dihydropyridine and pyrimidine moieties have been investigated for their anticancer potential. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis has been documented in various studies. For example, certain derivatives have shown effectiveness against various cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis . This suggests that 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one could be a candidate for further anticancer research.
Enzyme Inhibition
The compound may serve as a scaffold for developing enzyme inhibitors due to its structural characteristics. Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are critical targets in inflammatory diseases. Studies have highlighted that similar compounds can act as dual inhibitors of COX and LOX, thereby reducing inflammation . This application underscores the potential therapeutic benefits of this compound in treating inflammatory conditions.
Synthesis and Derivative Development
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can be achieved through various synthetic routes involving sulfonamide chemistry. Efficient synthetic methods not only yield high-purity products but also allow for the exploration of structural modifications to enhance biological activity . The versatility in synthesis makes it a valuable compound for medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one (Compound A) with structurally analogous pyrimidine derivatives from patents and synthetic studies.
Key Observations:
Substituent Effects :
- The 4-fluorophenylsulfonyl group in Compound A likely increases metabolic stability compared to methoxy or methylpiperazine substituents in analogs, as fluorinated groups resist oxidative degradation .
- The benzyl group in Compound A may reduce aqueous solubility relative to Patent Compound 10’s octahydro-pyrrolo system, which introduces polar amines .
Compound 3c’s fused diazepine ring introduces additional hydrogen-bonding sites, possibly enhancing binding affinity compared to Compound A’s planar structure .
Therapeutic Implications: Patent Compounds 5 and 10 prioritize CNS penetration via lipophilic amines, whereas Compound A’s sulfonyl group may favor peripheral targets . Compound 3c’s acrylamide moiety suggests irreversible inhibition mechanisms, unlike Compound A’s reversible binding via imino and sulfonyl groups .
Biological Activity
The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F N₅O₂S
- Molar Mass : 373.43 g/mol
- IUPAC Name : 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
This compound features a sulfonyl group attached to a fluorophenyl moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have suggested that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridino-pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. This suggests that the sulfonyl group in our compound might confer similar antimicrobial effects.
Enzyme Inhibition
In vitro studies have highlighted the ability of related compounds to act as inhibitors of certain enzymes, including carbonic anhydrases and various kinases. The presence of the imino and sulfonyl groups may enhance binding affinity to these targets.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity. Among them, a compound structurally similar to our target showed IC50 values in the nanomolar range against A549 lung cancer cells, suggesting potent activity .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives containing the sulfonamide group were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Comparative Analysis of Similar Compounds
Q & A
Q. What are the recommended synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step protocols, such as cyclocondensation of pyrimidine precursors with fluorophenyl sulfonyl derivatives under inert atmospheres. Key steps include:
- Use of sodium hydride or potassium carbonate as a base to facilitate imine formation .
- Controlled temperature (e.g., 60–80°C) to avoid side reactions during sulfonylation .
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the target compound . Reproducibility hinges on precise stoichiometry, anhydrous solvents, and inert gas protection .
Q. How should researchers characterize the molecular structure and purity of this compound?
- X-ray crystallography : Resolves the fused pyridino-pyrimidine core and confirms stereochemistry .
- NMR spectroscopy : and NMR identify fluorophenyl (δ ~7.2–7.8 ppm) and benzyl (δ ~4.5–5.0 ppm) groups, while NMR verifies the sulfonyl-fluorophenyl moiety .
- HPLC-MS : Ensures >95% purity and detects trace impurities from incomplete sulfonylation .
Q. What are the key stability considerations for this compound under experimental conditions?
- Store at –20°C in amber vials to prevent photodegradation of the imino group .
- Avoid aqueous buffers with pH >8.0, as the sulfonyl group hydrolyzes under basic conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking : Predict binding affinity to kinase targets (e.g., CDK2) by analyzing interactions between the sulfonyl group and ATP-binding pockets .
- QSAR studies : Correlate substituent electronegativity (e.g., fluorophenyl vs. chlorophenyl) with inhibitory activity using Hammett constants .
- MD simulations : Assess conformational stability of the dihydropyridino core in aqueous vs. lipid bilayer environments .
Q. What strategies optimize reaction yields in complex multi-step syntheses of this compound?
- Design of Experiments (DoE) : Optimize temperature, catalyst loading, and solvent polarity using response surface methodology .
- Flow chemistry : Enhance imine formation kinetics by maintaining laminar flow rates (0.5–1.0 mL/min) and in-line IR monitoring .
- Microwave-assisted synthesis : Reduce reaction time for cyclocondensation steps from 12 hours to 30 minutes .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use isogenic cell lines to control for genetic variability in kinase inhibition studies .
- Metabolic stability testing : Compare hepatic microsomal degradation rates to clarify discrepancies in half-life values .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
